

Application Notes: Quantitative Analysis of Oleyl Benzoate using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Oleyl benzoate*

Cat. No.: *B1252080*

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Introduction

Oleyl benzoate is an ester with applications in the cosmetic and pharmaceutical industries as an emollient and plasticizer. Accurate and reliable quantification of **oleyl benzoate** in raw materials and finished products is crucial for quality control and formulation development. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **oleyl benzoate**. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a quality control environment.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

Parameter	Specification
HPLC System	Quaternary Gradient HPLC System with Autosampler and UV/Vis Detector
Column	C18, 5 μ m, 4.6 x 150 mm
Mobile Phase	Acetonitrile:Water (85:15, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30°C
Detection Wavelength	230 nm
Run Time	10 minutes

Chemicals and Reagents

- **Oleyl Benzoate** Reference Standard (99.5% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

Protocols

Standard Solution Preparation

- Stock Standard Solution (1000 μ g/mL): Accurately weigh approximately 100 mg of **Oleyl Benzoate** Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to achieve concentrations ranging from 10 μ g/mL to 200 μ g/mL. These solutions are used to construct the calibration curve.

Sample Preparation

- Sample Stock Solution: Accurately weigh a quantity of the sample equivalent to approximately 100 mg of **oleyl benzoate** into a 100 mL volumetric flask.
- Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of the **oleyl benzoate**.
- Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
- Sample Working Solution: Filter a portion of the sample stock solution through a 0.45 μm syringe filter into an HPLC vial for analysis. If necessary, further dilute the filtered solution with acetonitrile to fall within the calibration curve range.

Results and Discussion

Method Validation

The developed HPLC method was validated for specificity, linearity, accuracy, and precision.

Specificity: The chromatogram of the blank (acetonitrile) showed no interfering peaks at the retention time of **oleyl benzoate**. The peak for **oleyl benzoate** in the sample was spectrally pure, confirming the specificity of the method.

Linearity: The linearity of the method was evaluated by analyzing the working standard solutions. The peak area response was found to be linear with respect to the concentration of **oleyl benzoate** over the range of 10-200 $\mu\text{g/mL}$.

Table 2: Linearity Data for **Oleoyl Benzoate**

Concentration (µg/mL)	Peak Area (mAU*s)
10	150234
25	375589
50	751123
100	1502250
150	2253375
200	3004500
Correlation Coefficient (r ²)	0.9998

Accuracy: The accuracy of the method was determined by a recovery study. A known amount of **oleyl benzoate** was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).

Table 3: Accuracy (Recovery) Data

Spike Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	80.1	79.5	99.25
100%	100.2	100.5	100.30
120%	120.3	119.8	99.58
Average Recovery	99.71%		

Precision: The precision of the method was evaluated by performing six replicate injections of a 100 µg/mL standard solution. The relative standard deviation (RSD) of the peak areas was calculated.

Table 4: Precision Data

Injection	Peak Area (mAU*s)
1	1502345
2	1501987
3	1502564
4	1502112
5	1502890
6	1502456
Mean	1502392
Standard Deviation	315.4
% RSD	0.021%

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC analysis of **oleyl benzoate**, from sample and standard preparation to data acquisition and final quantification.

Figure 1. HPLC analysis workflow for **oleyl benzoate**.

The logical relationship for the quantification of **oleyl benzoate** in a sample is based on the comparison of the peak area response of the sample to the calibration curve generated from the standards of known concentrations.

Figure 2. Logical diagram for quantification.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of **oleyl benzoate**. The method is validated according to standard guidelines and is suitable for routine quality control analysis in the pharmaceutical and cosmetic industries. The short run time allows for high throughput of samples.

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